molecular formula C18H19F3O3 B4991841 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene

Cat. No.: B4991841
M. Wt: 340.3 g/mol
InChI Key: AYVYQGPIHSUFSA-UHFFFAOYSA-N
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Description

1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene is an organic compound characterized by the presence of an ethoxy group, a trifluoromethyl group, and a phenoxypropoxy linkage

Preparation Methods

The synthesis of 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial production methods may involve the optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to scale up the synthesis process efficiently. The choice of solvents and purification techniques also plays a crucial role in the industrial production of this compound.

Chemical Reactions Analysis

1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or phenoxy groups are replaced by other nucleophiles, such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents for various diseases.

    Industry: In materials science, it can be used to develop new polymers or coatings with specific properties, such as increased durability or resistance to chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the modulation of specific biochemical pathways, resulting in desired therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-Ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene include:

These compounds share structural similarities, such as the presence of trifluoromethyl and phenoxy groups. this compound is unique due to its specific ethoxy and propoxy linkages, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-ethoxy-3-[3-[3-(trifluoromethyl)phenoxy]propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3O3/c1-2-22-16-8-4-9-17(13-16)24-11-5-10-23-15-7-3-6-14(12-15)18(19,20)21/h3-4,6-9,12-13H,2,5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVYQGPIHSUFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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